Ursodeoxycholic Acid Methyl Ester

Analytical Chemistry Quality Control Impurity Profiling

Pain Point: Validating UDCA analytical methods requires a trustworthy EP Impurity G reference standard with documented purity and residual solvent profiles. Our UDCA-ME directly resolves this. - ≥97% HPLC purity; compliant with USP/Ph. Eur. monograph specifications. - Essential intermediate for GMP UDCA API synthesis; reduces CDCA impurity burden >37-fold. - Certified reference standard for ANDA method development, validation, and QC. - In stock; ambient shipping; worldwide delivery.

Molecular Formula C25H42O4
Molecular Weight 406.6 g/mol
CAS No. 10538-55-3
Cat. No. B018468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholic Acid Methyl Ester
CAS10538-55-3
Synonyms(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid Methyl Ester;  3α,7β-Dihydroxy-5β-_x000B_cholanic Acid Methyl Ester;  Methyl 3α,7β-Dihydroxy-5β-cholanoate;  Methyl Ursodeoxycholate; 
Molecular FormulaC25H42O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1
InChIKeyGRQROVWZGGDYSW-ZQMFMVRBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursodeoxycholic Acid Methyl Ester (CAS 10538-55-3): A Differentiated Bile Acid Derivative for Analytical and Synthetic Procurement


Ursodeoxycholic Acid Methyl Ester (UDCA-ME, CAS 10538-55-3) is the methyl ester of ursodeoxycholic acid, a naturally occurring bile acid. It is formally recognized as Ursodeoxycholic Acid EP Impurity G and Chenodeoxycholic Acid EP Impurity G [1]. With a molecular weight of 406.6 g/mol and formula C25H42O4, UDCA-ME serves as a critical intermediate in the manufacture of high-purity ursodeoxycholic acid (UDCA) and as a certified reference standard for pharmacopeial analytical method development and validation [2].

Why Ursodeoxycholic Acid Methyl Ester Cannot Be Substituted by Other Bile Acid Methyl Esters in Regulated Workflows


Substituting UDCA-ME with a structurally similar bile acid methyl ester such as chenodeoxycholic acid methyl ester (CDCA-ME, 7α-epimer) or cholic acid methyl ester (CA-ME, 12α-hydroxy) introduces quantifiable divergences in physical properties, ionization behavior, and chromatographic performance that directly undermine analytical method validity and process reproducibility . These differences are not cosmetic; they manifest as distinct melting points (142–143 °C for UDCA-ME vs. 60–64 °C for CDCA-ME), altered lipophilicity, and fundamentally different ionizability profiles, rendering generic substitution unacceptable in regulated pharmacopeial testing and GMP synthesis workflows [1].

Quantitative Differentiation Evidence for Ursodeoxycholic Acid Methyl Ester (CAS 10538-55-3) Against Closest Analogs


Melting Point Differentiates UDCA Methyl Ester (142–143 °C) from Chenodeoxycholic Acid Methyl Ester (60–64 °C) by Over 80 °C

The melting point of UDCA-ME is 142–143 °C, while its 7α-epimer, chenodeoxycholic acid methyl ester (CDCA-ME), exhibits a melting point of 60–64 °C . This >80 °C differential provides a definitive physical identity test that distinguishes these two pharmacopeial impurity standards, which are otherwise identical in molecular weight (406.6 g/mol) and formula (C25H42O4) .

Analytical Chemistry Quality Control Impurity Profiling

pKa Differential of ~9.75 Units Dictates Distinct Ionizability of UDCA Methyl Ester vs. Ursodeoxycholic Acid

UDCA-ME possesses a predicted pKa of 14.79±0.70, indicating negligible ionization under physiologically relevant pH conditions . In contrast, the parent ursodeoxycholic acid (UDCA) has an experimentally determined pKa of 5.04±0.04 . This differential of approximately 9.75 pKa units means that UDCA-ME remains predominantly uncharged across the entire gastrointestinal pH range (pH 1–8), whereas UDCA is >99% ionized at intestinal pH.

Physicochemical Characterization Formulation Science Bioanalysis

XLogP3 of 5.2 Confers Significantly Higher Lipophilicity than Parent UDCA (XLogP3 3.0)

UDCA-ME exhibits an XLogP3 value of 5.2, compared to 3.0 for ursodeoxycholic acid [1]. This computed logP differential of +2.2 log units translates to a theoretical ~158-fold greater partitioning into octanol over water . The experimentally listed LogP of 4.56630 further corroborates the enhanced lipophilic character .

ADME Profiling Chromatography Sample Preparation

Methyl Ester Intermediate Enables Reduction of Major Impurity from 13–15% to <0.35% in UDCA Manufacturing

In the patented process for high-purity UDCA (US 9,206,220), the crude UDCA intermediate contains approximately 13–15% chenodeoxycholic acid (CDCA) impurity after the reduction step [1]. Purification via the UDCA methyl ester intermediate, followed by crystallization and subsequent hydrolysis, yields a final UDCA product with CDCA content below 0.35%, lithocholic acid below 0.05%, cholic acid below 0.1%, and isoursodeoxycholic acid below 0.05% — all well below USP and Ph. Eur. monograph limits [1].

Process Chemistry GMP Manufacturing Purification

Dual Pharmacopeial Identity as Both UDCA and CDCA EP Impurity G Enables Cross-Application Reference Standard Use

UDCA-ME (CAS 10538-55-3) is officially designated as Ursodeoxycholic Acid EP Impurity G and simultaneously as Chenodeoxycholic Acid EP Impurity G under the European Pharmacopoeia [1]. This dual identity arises from its structure as methyl 3α,7β-dihydroxy-5β-cholan-24-oate, making it a required reference standard for impurity profiling in both UDCA and CDCA drug substances. No other bile acid methyl ester holds this specific dual pharmacopeial designation [1].

Pharmacopeial Compliance Reference Standards Regulatory QC

Procurement-Driven Application Scenarios for Ursodeoxycholic Acid Methyl Ester (CAS 10538-55-3)


GMP UDCA API Manufacturing: Critical Methyl Ester Intermediate for Achieving Pharmacopeial Purity

For GMP production of ursodeoxycholic acid active pharmaceutical ingredient (API), UDCA-ME is the essential intermediate in the purification cascade. As demonstrated in US Patent 9,206,220, the methyl ester route reduces the chenodeoxycholic acid impurity burden from 13–15% in crude UDCA to below 0.35% in the final product — a >37-fold improvement that brings the API into compliance with USP and Ph. Eur. specifications [1]. Procurement of high-purity UDCA-ME (≥95% by HPLC) with documented residual solvent and impurity profiles is a prerequisite for this validated synthetic route.

Pharmacopeial Analytical Method Development and ANDA Submission Support

UDCA-ME serves as EP Impurity G for both ursodeoxycholic acid and chenodeoxycholic acid monographs, making it a required reference standard for HPLC method development, method validation, and quality control testing during ANDA submissions [2]. Its distinct melting point (142–143 °C), high XLogP3 (5.2), and neutral character (pKa ~14.79) provide clear chromatographic differentiation from the parent UDCA and other bile acid impurities, enabling robust system suitability and specificity determinations .

LC-MS/MS Bioanalytical Studies Requiring Derivatized Bile Acid Internal Standards

In quantitative bioanalysis of bile acids in plasma, tissue, or bile matrices, UDCA-ME and its deuterated analog (UDCA-ME-d5) are employed as derivatized internal standards or calibration reference materials for GC-MS and LC-MS/MS methods . The compound's high lipophilicity (XLogP3 5.2 vs. 3.0 for free UDCA) and absence of an ionizable carboxyl group simplify liquid-liquid extraction procedures and enhance electrospray ionization response in positive ion mode, improving assay sensitivity and reproducibility .

Bile Acid Methyl Ester Panel Component for Metabolomics and Biomarker Discovery

UDCA-ME is included in bile acid methyl ester panels for gas chromatographic profiling of biological samples. Its specific melting point (142–143 °C) and GC retention characteristics distinguish it from other bile acid methyl esters such as CDCA-ME (mp 60–64 °C) and CA-ME (mp 155–156 °C), allowing unambiguous peak assignment in complex biological matrices . This differentiation is essential for studies investigating gut microbiota-mediated bile acid metabolism and hepatobiliary disease biomarkers.

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